molecular formula C19H14N2O2S B2412858 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one CAS No. 33856-06-3

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2412858
CAS No.: 33856-06-3
M. Wt: 334.39
InChI Key: PFWVPGQFMOYGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and coumarin Thiazoles are known for their diverse biological activities, while coumarins are widely recognized for their medicinal properties

Mechanism of Action

Target of Action

The compound 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one, also known as 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways . For instance, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, determine its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the ADME properties of thiazole derivatives.

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it induces. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with p-toluidine and a thiazole derivative under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:

Properties

IUPAC Name

3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVPGQFMOYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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